An In-depth Technical Guide to Fmoc-Gly-OH-2-¹³C,¹⁵N: Properties, Synthesis, and Applications
An In-depth Technical Guide to Fmoc-Gly-OH-2-¹³C,¹⁵N: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-Gly-OH-2-¹³C,¹⁵N, an isotopically labeled amino acid crucial for modern biochemical and biomedical research. This document details its physical and chemical characteristics, provides protocols for its use in solid-phase peptide synthesis (SPPS), and explores its application in studying protein-protein interactions.
Chemical Properties of Fmoc-Gly-OH-2-¹³C,¹⁵N
Fmoc-Gly-OH-2-¹³C,¹⁵N, also known as N-(9-Fluorenylmethoxycarbonyl)-glycine-2-¹³C,¹⁵N, is a stable isotope-labeled derivative of glycine (B1666218). The incorporation of a carbon-13 (¹³C) isotope at the alpha-carbon (the "2" position) and a nitrogen-15 (B135050) (¹⁵N) isotope in the amino group provides a distinct mass shift, making it an invaluable tool for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS)-based applications.[1] The isotopic labels do not alter the chemical reactivity of the molecule compared to its unlabeled counterpart.[2]
Table 1: Summary of Chemical and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | N-(9-Fluorenylmethoxycarbonyl)-glycine-2-¹³C,¹⁵N | |
| Synonyms | Fmoc-glycine-2-¹³C,¹⁵N, Glycine-2-¹³C,¹⁵N N-Fmoc | [1] |
| CAS Number | 285978-12-3 | [1] |
| Linear Formula | (H¹⁵N-Fmoc)¹³CH₂CO₂H | |
| Molecular Weight | 299.29 g/mol | |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | 174-175 °C (lit.) | |
| Isotopic Purity | 99 atom % ¹³C, 98 atom % ¹⁵N | |
| Mass Shift | M+2 | |
| Storage Temperature | 2-8°C, desiccated and protected from light | |
| Solubility | Soluble in organic solvents such as DMF and DMSO | [1][4] |
Experimental Protocols
The primary application of Fmoc-Gly-OH-2-¹³C,¹⁵N is in solid-phase peptide synthesis (SPPS) to introduce a site-specific isotopic label into a peptide sequence.[2]
This protocol outlines the manual Fmoc-based synthesis of a peptide incorporating Fmoc-Gly-OH-2-¹³C,¹⁵N. This can be adapted for automated peptide synthesizers.
Materials and Reagents:
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Fmoc-Gly-OH-2-¹³C,¹⁵N
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Standard Fmoc-protected amino acids
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Appropriate resin (e.g., Rink Amide resin for C-terminal amides, Wang resin for C-terminal carboxylic acids)
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N,N-Dimethylformamide (DMF)
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Dichloromethane (DCM)
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Piperidine (B6355638) solution (20% in DMF) for Fmoc deprotection
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Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HBTU and DIPEA
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Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))
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Diethyl ether
Procedure:
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Resin Swelling: Swell the resin in DMF in a reaction vessel for 30-60 minutes.
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Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate for 5-10 minutes. Drain and repeat this step for another 15-20 minutes.
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Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.
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Amino Acid Coupling (for standard amino acids):
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In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading) and an activating agent (e.g., HBTU, 3-5 equivalents) in DMF.
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Add a base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
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Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
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Incorporation of Fmoc-Gly-OH-2-¹³C,¹⁵N:
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Due to its higher cost, it is advisable to use a smaller excess of the labeled amino acid.
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Dissolve Fmoc-Gly-OH-2-¹³C,¹⁵N (1.5-2 equivalents) and an activating agent (e.g., HBTU, 1.5-2 equivalents) in DMF.
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Add a base (e.g., DIPEA, 3-4 equivalents) and allow for pre-activation.
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Add the solution to the resin and allow the coupling reaction to proceed for 2-4 hours, or until a completion test (e.g., Kaiser test) is negative.
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Washing: Wash the resin with DMF (5-7 times) to remove excess reagents.
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Chain Elongation: Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.
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Final Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2).
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Cleavage and Global Deprotection:
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Wash the resin with DCM and dry it under a stream of nitrogen.
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Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
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Filter the resin and collect the filtrate containing the peptide.
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Peptide Precipitation and Purification:
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Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
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Centrifuge to pellet the peptide and decant the ether.
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Wash the peptide pellet with cold ether.
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Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
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Analysis: Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.
Caption: General workflow for Fmoc solid-phase peptide synthesis.
Applications in Research
Peptides synthesized with Fmoc-Gly-OH-2-¹³C,¹⁵N are powerful tools for investigating biological systems, particularly for studying protein-protein interactions, enzyme mechanisms, and protein structure and dynamics.[2]
A common application is to use the isotopically labeled peptide as a probe in NMR titration experiments to identify the binding interface with a target protein. By monitoring the chemical shift perturbations (CSPs) in the NMR spectra of the target protein upon addition of the labeled peptide, researchers can map the interaction site at the residue level.
Experimental Protocol Outline: NMR Titration
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Protein Expression and Purification: Express and purify the target protein, typically with ¹⁵N labeling for heteronuclear single quantum coherence (HSQC) experiments.
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Peptide Synthesis: Synthesize the peptide of interest with Fmoc-Gly-OH-2-¹³C,¹⁵N incorporated at a specific position using the SPPS protocol described above.
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NMR Sample Preparation: Prepare a series of NMR samples with a constant concentration of the ¹⁵N-labeled target protein and increasing concentrations of the ¹³C,¹⁵N-labeled peptide.
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NMR Data Acquisition: Acquire a series of ¹H-¹⁵N HSQC spectra for each titration point.
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Data Analysis:
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Overlay the spectra and identify protein amide peaks that shift or broaden upon addition of the peptide.
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Calculate the chemical shift perturbations for each residue.
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Map the residues with significant CSPs onto the three-dimensional structure of the target protein to visualize the binding interface.
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The signals from the labeled glycine in the peptide can also be monitored to confirm its involvement in the interaction.
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While a specific signaling pathway elucidated using Fmoc-Gly-OH-2-¹³C,¹⁵N is not detailed in the available literature, this methodology is broadly applicable to studying components of various signaling cascades. For instance, a labeled peptide substrate could be used to study the interaction with a specific kinase in the MAPK signaling pathway.
